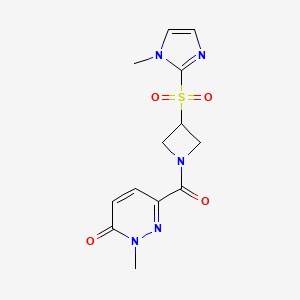
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H15N5O4S and its molecular weight is 337.35. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial and antimycobacterial properties. Researchers have investigated their effectiveness against bacterial strains, including Mycobacterium tuberculosis. These compounds could potentially serve as leads for novel antibiotics or anti-tubercular agents .
Antiviral Potential
Imidazole-containing molecules often exhibit antiviral activity. While specific studies on our compound are limited, its structural features suggest it might interfere with viral replication pathways. Further research could explore its potential against specific viruses .
Anti-Inflammatory Effects
Imidazole derivatives have been investigated for their anti-inflammatory properties. Our compound may modulate inflammatory pathways, making it relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .
Antitumor Properties
Certain imidazole-based compounds show promise as antitumor agents. Although direct evidence for our compound is scarce, its unique structure warrants investigation in cancer cell lines. It could potentially inhibit tumor growth or metastasis .
Antidiabetic Activity
Imidazole derivatives have been explored for their effects on glucose metabolism. Our compound might influence insulin signaling pathways or glucose uptake, making it relevant for diabetes research .
Antioxidant Potential
Imidazole-containing compounds often exhibit antioxidant properties. Our compound could scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant capacity could yield valuable insights .
Biological Imaging and Fluorescent Labeling
Imidazole derivatives serve as intermediates in fluorescent dye synthesis. Researchers use them for biological labeling and imaging studies. Our compound’s unique structure might find applications in visualizing cellular processes or specific biomolecules .
Other Applications
While not extensively studied, our compound’s diverse properties suggest it could have additional applications. Researchers might explore its potential as an enzyme inhibitor, ligand in coordination chemistry, or even as a building block for novel materials .
Propiedades
IUPAC Name |
2-methyl-6-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-16-6-5-14-13(16)23(21,22)9-7-18(8-9)12(20)10-3-4-11(19)17(2)15-10/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSDUZDOIMHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)
![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)
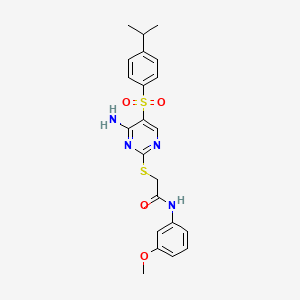
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)
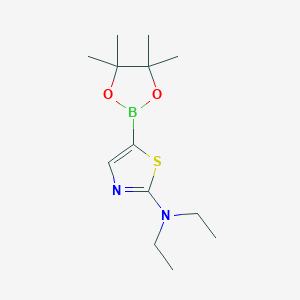
![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)

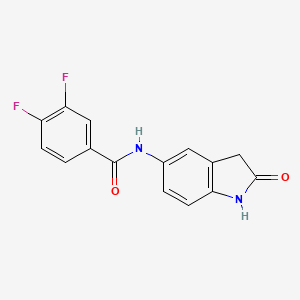
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)
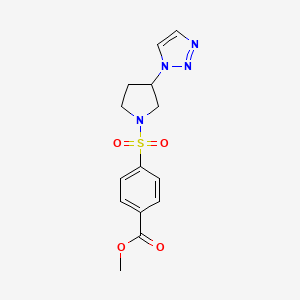
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)
